molecular formula C9H11ClOS B13301501 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal

3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal

Cat. No.: B13301501
M. Wt: 202.70 g/mol
InChI Key: HEBYMIKRFHJEQF-UHFFFAOYSA-N
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Description

3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a chlorine atom at the 3-position of the thiophene ring and a dimethylpropanal group makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal can be achieved through various synthetic routes. One common method involves the condensation of 3-chlorothiophene-2-carbaldehyde with 2,2-dimethylpropanal under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorothiophen-2-yl)-2,2-dimethylpropanal is unique due to the combination of the thiophene ring, chlorine atom, and dimethylpropanal group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C9H11ClOS

Molecular Weight

202.70 g/mol

IUPAC Name

3-(3-chlorothiophen-2-yl)-2,2-dimethylpropanal

InChI

InChI=1S/C9H11ClOS/c1-9(2,6-11)5-8-7(10)3-4-12-8/h3-4,6H,5H2,1-2H3

InChI Key

HEBYMIKRFHJEQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CS1)Cl)C=O

Origin of Product

United States

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